An In-depth Technical Guide to 1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one: Structure, Properties, and Characterization for Drug Development Professionals
An In-depth Technical Guide to 1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one: Structure, Properties, and Characterization for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and detailed analytical protocols for the characterization of 1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one. This molecule integrates three key functional groups: a primary amine, a cyclobutane ring, and a vinyl ketone moiety. This unique combination of functionalities suggests a rich chemical reactivity and potential for applications in medicinal chemistry and drug development as a versatile building block or a pharmacologically active agent. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical methodologies for the synthesis, purification, and characterization of this and structurally related compounds.
Introduction: The Convergence of Three Key Functional Moieties
The compound 1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one, with CAS Number 1593382-14-9, represents a fascinating case study in molecular design, bringing together a primary amine, a strained cyclobutane ring, and an electrophilic α,β-unsaturated ketone. The inherent properties of each of these functional groups contribute to the overall chemical personality of the molecule, suggesting a wide range of potential chemical transformations and biological interactions.
-
The Primary Amine: This functional group acts as a key nucleophile and a basic center, allowing for a variety of derivatization reactions, such as salt formation, amidation, and reductive amination. Its presence is a common feature in many biologically active compounds, often contributing to target binding and pharmacokinetic properties. Primary and secondary amines are known to engage in intermolecular hydrogen bonding, which can influence their physical properties.[1][2]
-
The Cyclobutane Ring: As a strained carbocyclic system, the cyclobutane moiety imparts a unique three-dimensional architecture.[3] The non-planar, puckered conformation of the cyclobutane ring can influence the spatial orientation of its substituents, which can be critical for molecular recognition by biological targets.[4] The synthesis and functionalization of cyclobutane derivatives have garnered significant interest in medicinal chemistry for their potential to act as bioisosteres for other cyclic or acyclic fragments.[3][5]
-
The Vinyl Ketone: The α,β-unsaturated ketone functionality is a powerful electrophile, susceptible to nucleophilic attack through 1,4-conjugate addition (Michael addition).[6] This reactivity is a cornerstone of many synthetic transformations and is also a mechanism through which some drugs exert their biological effects by covalently modifying their targets. The conjugation of the carbonyl group with the double bond also influences its spectroscopic properties, notably a shift to lower wavenumbers in its infrared (IR) spectrum.[7][8]
This guide will delve into the predicted physicochemical properties of 1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one, propose a plausible synthetic strategy, and provide detailed, field-proven protocols for its comprehensive analytical characterization.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following properties are predicted based on the known characteristics of its constituent functional groups and similar chemical structures.
| Property | Predicted Value/Characteristic | Rationale and Key Considerations |
| Molecular Formula | C₉H₁₃NO | Derived from the chemical structure. |
| Molecular Weight | 151.21 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Lower aliphatic amines and ketones are often liquids.[9][10] The presence of hydrogen bonding from the primary amine may increase the melting/boiling point compared to a non-amine analog.[1] |
| Solubility | Expected to be soluble in water and polar organic solvents. | The primary amine can form hydrogen bonds with water, enhancing aqueous solubility.[1] Solubility is likely pH-dependent, increasing in acidic conditions due to the formation of the ammonium salt. |
| pKa | The pKa of the conjugate acid (ammonium ion) is predicted to be in the range of 9-10. | This is a typical range for primary alkylamines. The actual value may be influenced by the electronic effects of the adjacent cyclobutane and ketone moieties. |
| Stability | Potentially unstable under certain conditions. | β-aminoketones can be susceptible to retro-Mannich reactions, especially at neutral or basic pH.[11][12] The vinyl ketone moiety may be prone to polymerization.[13] Storage in a cool, dark, and dry environment, potentially under an inert atmosphere, is recommended.[14] |
Proposed Synthetic Pathway
A plausible synthetic route to 1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one could involve a multi-step process starting from readily available cyclobutane precursors. The following diagram illustrates a conceptual synthetic workflow.
Caption: Proposed synthetic pathway for 1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one.
Causality Behind Experimental Choices:
-
Formation of the Aminomethylcyclobutanol Intermediate: The synthesis of functionalized cyclobutanes is a well-established field.[3][15] A common strategy involves the nucleophilic addition of cyanide to cyclobutanone to form a cyanohydrin, followed by reduction of the nitrile to a primary amine.
-
Protection of the Amine: The primary amine is a potent nucleophile and can interfere with subsequent reactions. Therefore, protection with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, is a crucial step.
-
Oxidation to the Ketone: The secondary alcohol of the protected intermediate can be oxidized to a ketone using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Formation of the Vinyl Ketone: The α,β-unsaturated ketone can be constructed using a Wittig reaction or a Horner-Wadsworth-Emmons olefination with an appropriate phosphorus ylide or phosphonate ester.
-
Deprotection: The final step involves the removal of the amine protecting group under acidic conditions to yield the target compound.
Comprehensive Analytical Characterization
A thorough characterization of 1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one is essential to confirm its identity, purity, and stability. The following sections provide detailed protocols for its analysis using modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Spectral Features:
-
Vinyl Protons (3H): These protons will appear in the downfield region (typically 5.5-7.0 ppm) and will exhibit complex splitting patterns due to geminal and vicinal coupling.[13]
-
Cyclobutane Protons (6H): The protons on the cyclobutane ring are expected to resonate in the range of 1.8-2.5 ppm.[4][16][17] Their chemical shifts and coupling constants will be influenced by the ring's puckered conformation and the presence of substituents.
-
Methylene Protons adjacent to Amine (2H): These protons will likely appear as a singlet or a multiplet in the range of 2.5-3.5 ppm.
-
Amine Protons (2H): These protons will exhibit a broad singlet, and their chemical shift will be concentration and solvent-dependent. They can be exchanged with D₂O.
-
Methylene Protons adjacent to Ketone (2H): These protons will likely appear as a singlet or a multiplet in the range of 2.5-3.5 ppm.
Predicted ¹³C NMR Spectral Features:
-
Carbonyl Carbon: Expected to be in the range of 190-200 ppm.
-
Vinyl Carbons: Expected in the range of 120-140 ppm.
-
Cyclobutane Carbons: Expected in the range of 20-40 ppm.[4]
-
Methylene Carbon adjacent to Amine: Expected in the range of 40-50 ppm.
-
Methylene Carbon adjacent to Ketone: Expected in the range of 30-40 ppm.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH buffer).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.
-
Data Analysis:
-
Use the ¹H NMR spectrum to identify the different proton environments and their integrations.
-
Use the ¹³C and DEPT-135 spectra to identify the number of CH₃, CH₂, CH, and quaternary carbons.
-
Use 2D NMR (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons and to unambiguously assign all signals.
-
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectral Features:
-
Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of a single nitrogen atom (Nitrogen Rule).[18][19][20]
-
Fragmentation:
Experimental Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.
-
Data Analysis:
-
Identify the molecular ion peak and confirm that its mass-to-charge ratio (m/z) corresponds to the expected molecular weight.
-
Analyze the fragmentation pattern to gain further structural insights.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Spectral Features:
-
N-H Stretch: A medium to weak absorption in the range of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C=O Stretch: A strong absorption in the range of 1665-1685 cm⁻¹ for the conjugated ketone.[7][22][23]
-
C=C Stretch: A medium absorption around 1620-1640 cm⁻¹.
-
C-H Stretch: Absorptions just above 3000 cm⁻¹ for the vinyl C-H bonds and just below 3000 cm⁻¹ for the alkyl C-H bonds.
Experimental Protocol for IR Analysis:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after solvent evaporation.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a crucial technique for determining the purity of a compound and for monitoring reaction progress and stability.[24][25]
Experimental Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector is suitable, as the vinyl ketone moiety provides a chromophore.[24]
-
Column: A reversed-phase C18 column is a good starting point for the separation of moderately polar compounds.[26]
-
Mobile Phase: A gradient elution using a mixture of water (with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape for the amine) and an organic solvent like acetonitrile or methanol.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[24]
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by the area percentage method, assuming all impurities have a similar response factor.
-
Caption: Workflow for HPLC-based purity assessment.
Reactivity and Potential Applications
The trifunctional nature of 1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one opens up a multitude of possibilities for its application in organic synthesis and drug discovery.
-
As a Building Block: The primary amine can be readily derivatized to introduce a wide range of substituents, making it a valuable scaffold for the construction of compound libraries.
-
As a Michael Acceptor: The vinyl ketone moiety can react with various nucleophiles, including thiols (e.g., cysteine residues in proteins), which is a mechanism of action for some covalent inhibitor drugs. The reaction of amines with α,β-unsaturated ketones is a well-established transformation.[6][27][28][29]
-
Intramolecular Reactions: The close proximity of the amine and the vinyl ketone could potentially lead to interesting intramolecular cyclization reactions under certain conditions, forming novel heterocyclic scaffolds.
Stability and Storage Considerations
The long-term stability of 1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one is a critical factor for its use in research and development.
-
pH Sensitivity: As a β-aminoketone, it is likely more stable in acidic conditions and may degrade at neutral to basic pH via a retro-Mannich reaction.[11][12]
-
Light and Air Sensitivity: The vinyl ketone functionality can be susceptible to polymerization upon exposure to light and air.
-
Recommended Storage: It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.[14] For long-term storage, refrigeration may be advisable.
Experimental Protocol for Stability Studies:
-
Forced Degradation Studies: Subject the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) according to ICH guidelines.
-
Analytical Monitoring: Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) to monitor the degradation over time.
-
Data Analysis: Determine the rate of degradation under each condition and identify the major degradation products, if any, using techniques like LC-MS.
Conclusion
1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one is a molecule with significant potential in the field of drug discovery and organic synthesis. Its unique combination of a primary amine, a cyclobutane ring, and a vinyl ketone functionality makes it a versatile platform for the development of novel chemical entities. While experimental data for this specific compound is scarce, this technical guide has provided a comprehensive framework for its understanding, based on the well-established chemistry of its constituent parts. The detailed analytical protocols presented herein offer a robust starting point for researchers to confidently synthesize, purify, and characterize this and other structurally related molecules, thereby accelerating the pace of innovation in drug development.
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